(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(5,6-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is an intricate organic compound known for its unique structural characteristics and versatile applications in various scientific fields. The compound features a complex structure that includes benzothiazole cores, which are recognized for their bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. The process often begins with the formation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Key reagents may include benzoic acid derivatives, thionyl chloride, and methoxy-substituted anilines. Reaction conditions often require controlled temperatures and pH levels to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized to enhance efficiency and reduce costs. This might involve continuous flow chemistry techniques, which allow for the consistent production of the compound. Catalysts and automated systems are employed to streamline the process and ensure the compound meets industrial standards.
Types of Reactions:
Reduction: It can be reduced under specific conditions, often using reagents like lithium aluminum hydride, to yield reduced forms.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens or acids for substitution reactions. Reaction conditions vary but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary.
Major Products Formed: The major products depend on the type of reaction. Oxidation may produce hydroxylated or carboxylated derivatives, reduction yields simpler hydrogenated forms, and substitution results in compounds with varied functional groups replacing hydrogen atoms on the benzothiazole rings.
Scientific Research Applications
Chemistry: The compound's structure allows for its use as a ligand in coordination chemistry, aiding in the synthesis of metal-organic frameworks or other coordination complexes.
Biology: Its bioactive nature makes it a candidate for use in developing pharmaceuticals, particularly those targeting enzymes or receptors due to its potential inhibitory properties.
Medicine: Research is ongoing into its application as an anticancer agent, given its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
Industry: In the industry, it may be used as a precursor for the synthesis of more complex organic molecules, and in the production of materials with specific electronic or photonic properties.
Mechanism of Action
Mechanism: The compound exerts its effects through interaction with specific molecular targets, often proteins or nucleic acids. Its mechanism of action may involve binding to active sites, altering enzyme activity, or interfering with signal transduction pathways.
Molecular Targets and Pathways: It may target enzymes like kinases or proteases, inhibiting their activity and thereby affecting cellular processes such as metabolism or signal transduction. Pathways involved could include those regulating cell growth and apoptosis, making it relevant in cancer research.
Comparison with Similar Compounds
2-Amino-6-methoxybenzo[d]thiazole
2-Methylbenzo[d]thiazole-6-carboxylic acid
N-(Benzo[d]thiazol-2-yl)acetamide
Each of these compounds shares a benzothiazole core but varies in their substitution patterns and functional groups, leading to differences in their chemical reactivity and applications.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-21-12-7-13(23-2)14(24-3)8-16(12)26-18(21)20-17(22)10-4-5-11-15(6-10)25-9-19-11/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOLRYJCVWCSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.